

Common problems and pitfalls of the Thiazolyl Blue assay

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Thiazolyl Blue (MTT) Assay: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **Thiazolyl Blue** (MTT) assay to assess cell viability, proliferation, and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the MTT assay?

The MTT assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1][2][3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria.[1] [3] The resulting insoluble formazan crystals are then dissolved in a suitable solvent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[1][3]

Q2: My formazan crystals are not dissolving completely. What should I do?

Incomplete solubilization of formazan crystals is a frequent issue that leads to inaccurate and variable results.[1][4] Here are several troubleshooting steps:

Troubleshooting & Optimization





- Ensure Sufficient Solvent Volume and Mixing: Use an adequate volume of the solubilization solvent to fully cover the well. After adding the solvent, mix thoroughly by gentle pipetting or by using an orbital shaker for 15-30 minutes to ensure complete dissolution.[1][4]
- Choose the Right Solubilization Agent: While Dimethyl sulfoxide (DMSO) is commonly used, other effective solvents include acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or a solution of sodium dodecyl sulfate (SDS) in HCl.[1][5] For stubborn crystals, a 10% SDS solution in 0.01 M HCl can be effective, though it may require an overnight incubation.[1][6]
- Visual Confirmation: Always visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved before reading the plate.[1]

Q3: I'm observing high background absorbance in my control wells (no cells). What is causing this?

High background absorbance can arise from several sources:

- Contaminated Media or Reagents: Microbial contamination (bacteria or yeast) in the culture medium can reduce MTT, leading to a false-positive signal.[1] Ensure all reagents and media are sterile.
- Interference from Media Components: Phenol red, a common pH indicator in culture media, can absorb light at a similar wavelength to formazan, contributing to the background.[4] It is recommended to use phenol red-free medium or wash the cells with PBS before adding the MTT reagent.[4] Serum components can also interfere, so using a serum-free medium during the MTT incubation step is advisable.[1]
- Compound Interference: The test compound itself might directly reduce MTT. To check for this, include a control well with the compound and MTT in the medium but without cells.[1][4]
- MTT Degradation: The MTT reagent is light-sensitive.[1] Prepare it fresh and protect it from light to prevent degradation that can lead to increased background.

Q4: My results are not consistent between replicate wells. What are the possible reasons?

Inconsistent results across replicates can be due to:



- Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.[7]
- Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[4] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4]
- Incomplete Formazan Solubilization: As mentioned in Q2, ensure complete dissolution of the formazan crystals.
- Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers, compound concentrations, and reagent volumes.[7]

Q5: Can my test compound interfere with the MTT assay?

Yes, test compounds can interfere in several ways, leading to either false-positive or false-negative results.[1]

- Colored Compounds: Compounds that absorb light in the same range as formazan (around 570 nm) can lead to artificially high absorbance readings.[1] Doxorubicin is a known example of such interference.[8]
- Reducing or Oxidizing Properties: Compounds with reducing properties, such as antioxidants
 (e.g., ascorbic acid, polyphenols, and thiol-containing compounds), can directly reduce MTT
 to formazan, independent of cellular activity, resulting in an overestimation of cell viability.[9]
 [10][11][12]
- Metabolic Alterations: Some compounds may alter the metabolic activity of the cells without affecting their viability, which can lead to a misinterpretation of the results since the MTT assay measures metabolic rate.[1][13]

To account for potential interference, it is crucial to include proper controls, such as wells with the test compound in cell-free medium.[1][4] If significant interference is detected, consider using an alternative viability assay that relies on a different principle, such as the lactate dehydrogenase (LDH) assay for membrane integrity or a clonogenic assay.[4][14]

Troubleshooting Guide



Problem	Potential Cause	Recommended Solution
Low Absorbance Readings	Cell seeding density is too low.	Optimize cell number by performing a cell titration experiment.[1]
Incubation time with MTT is too short.	Increase the incubation time (typically 2-4 hours), ensuring purple precipitate is visible in cells.	
Cells are not healthy or are in a lag phase of growth.	Ensure cells are in the exponential growth phase and that culture conditions are optimal.[1][15]	
High Absorbance Readings	Cell seeding density is too high.	Decrease the number of cells seeded per well.[1]
Microbial contamination.	Use aseptic techniques and check cultures for contamination.[1]	
Test compound is reducing MTT.	Run a cell-free control with the compound and MTT.[1][4]	
Inconsistent Replicates	Uneven cell distribution during plating.	Thoroughly mix the cell suspension before and during plating.[7]
"Edge effect" in the 96-well plate.	Avoid using the outer wells for samples; fill them with sterile PBS or media instead.[4]	
Incomplete formazan dissolution.	Ensure complete solubilization by adequate mixing and appropriate solvent choice.[1]	
Formazan Crystals Not Dissolving	Insufficient solvent volume or inadequate mixing.	Increase solvent volume and ensure thorough mixing on an orbital shaker.[1]



Inappropriate solubilization solvent.	Try alternative solvents like acidified isopropanol or an SDS-based solution.[1][5]	
MTT Reagent is Blue/Green	Contamination of the MTT reagent.	Discard the reagent and use a fresh, sterile stock.[16]

Experimental Protocols

Key Experimental Parameters

Parameter	Recommendation	Rationale
Cell Seeding Density	1,000 - 100,000 cells/well (96- well plate)	Must be optimized for each cell line to ensure logarithmic growth and a linear absorbance response.[1][17]
MTT Concentration	0.5 mg/mL (final concentration)	A starting point that should be optimized for the specific cell line to avoid toxicity.[1]
MTT Incubation Time	2 - 4 hours at 37°C	Sufficient time for formazan production without causing significant MTT-induced toxicity.[1][18]
Wavelength for Absorbance	570 nm (or between 550-600 nm)	This is the peak absorbance for the formazan product.[3]
Reference Wavelength	630 nm	Used to subtract background absorbance and correct for imperfections in the plate.

Standard MTT Assay Protocol (Adherent Cells)

• Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

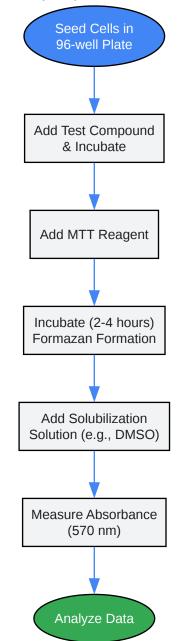


- Compound Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Carefully aspirate the medium. Add 50 μL of serum-free medium and 50 μL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
- Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
- Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 μL of a solubilization solvent (e.g., DMSO) to each well.[1]
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Read the absorbance at 570 nm with a reference wavelength of 630 nm within 1 hour.

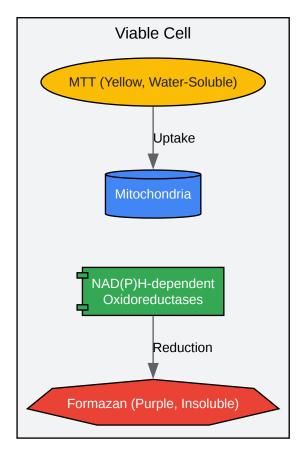
Visualizing Key Processes



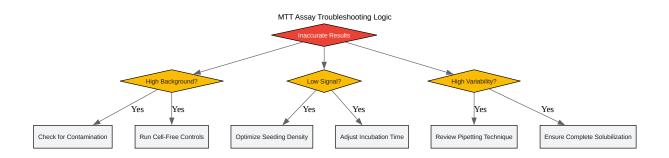
MTT Assay Experimental Workflow



Cellular Reduction of MTT







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